2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione
Description
Properties
IUPAC Name |
4-nitro-2-(4-phenylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-16-7-4-8-17(22(25)26)18(16)20(24)21(19)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUHKPXHDFFXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Nitration: The biphenyl compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Isoindoline-1,3-dione: The final step involves the cyclization of the nitrated biphenyl compound with phthalic anhydride under acidic conditions to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the nitration and cyclization steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the biphenyl group can be further functionalized with different substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-([1,1’-Biphenyl]-4-yl)-4-aminoisoindoline-1,3-dione.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Biphenyl quinones or other oxidized biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione is CHNO, with a molecular weight of 344.32 g/mol. The compound features a nitro group, which enhances its reactivity and potential applications in various chemical reactions and biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. The incorporation of the biphenyl group in this compound has been shown to enhance its biological activity against various cancer cell lines. Research published in Nature Scientific Reports highlights the effectiveness of similar compounds in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The nitro group is often associated with increased antibacterial activity due to its ability to disrupt bacterial cell processes.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its high electron affinity and stability under thermal stress are advantageous for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into polymer matrices can improve the efficiency and stability of electronic devices .
Dyes and Pigments
The compound's vibrant color properties allow it to be used as a dye or pigment in various applications, including textiles and coatings. Its stability under UV light exposure makes it suitable for outdoor applications where durability is essential.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization through various chemical reactions such as nucleophilic substitution and reduction processes . This versatility makes it valuable in synthetic organic chemistry for developing new pharmaceuticals and agrochemicals.
Case Studies
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Electronic Features
Isoindoline-1,3-dione derivatives vary significantly based on substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Selected Isoindoline-1,3-dione Derivatives
*Molecular weights and logP values are calculated using standard software (e.g., ChemDraw).
- Electron-Withdrawing vs.
- Lipophilicity : The biphenyl group increases logP (~3.8) compared to thalidomide (logP ~0.47), suggesting enhanced membrane permeability but possibly lower aqueous solubility .
Biological Activity
2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione, also known as 4-nitro-2-(4-phenylphenyl)isoindole-1,3-dione, is an organic compound characterized by a biphenyl moiety and an isoindoline-1,3-dione core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology, where it is investigated for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 348.32 g/mol. The structural features that contribute to its biological activity include the nitro group and the biphenyl structure, which can influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 348.32 g/mol |
| IUPAC Name | 4-nitro-2-(4-phenylphenyl)isoindole-1,3-dione |
| CAS Number | 295360-78-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the nitro group is often associated with increased activity against various bacterial strains. Studies have shown that derivatives of isoindoline compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of cellular membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, in vitro studies have demonstrated that derivatives can significantly reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
The biological activity of this compound may be attributed to its ability to form reactive intermediates upon bioreduction of the nitro group. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. Additionally, the compound's interactions with specific enzymes or receptors may also play a role in its biological effects.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoindoline derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that compounds containing the biphenyl moiety exhibited enhanced cytotoxicity compared to their simpler counterparts. The presence of the nitro group was crucial for this activity.
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibitory effects, suggesting potential for development into therapeutic agents.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Biphenyl | Simple aromatic | Low biological activity |
| 4-Nitrobiphenyl | Biphenyl derivative | Moderate antimicrobial |
| Phthalimide | Isoindoline derivative | Limited anticancer activity |
Q & A
Q. What strategies mitigate decomposition or instability during long-term storage or biological assays?
- Methodological Answer : Conduct stability studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products and formulate lyophilized stocks with cryoprotectants (e.g., trehalose) .
Data Analysis & Theoretical Integration
Q. How should researchers statistically validate outliers in spectroscopic or bioassay datasets?
Q. What role does the nitro group play in modulating this compound’s electrochemical properties, and how can this be experimentally verified?
Q. How can conflicting results between computational predictions and experimental binding assays be resolved?
Q. What methodological frameworks guide the development of this compound as a tracer in imaging studies?
- Methodological Answer : Apply theranostic design principles by conjugating radiolabels (e.g., ) and validating uptake via PET/CT imaging in murine models. Optimize logP values for blood-brain barrier penetration if applicable .
Ethical & Methodological Rigor
Q. How do researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
